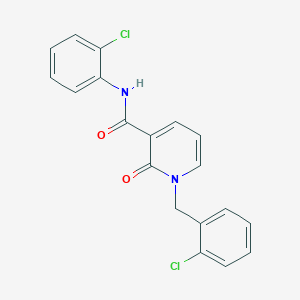![molecular formula C13H14Cl2N4O B2467523 6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-51-6](/img/structure/B2467523.png)
6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one, also known as TBA, is a chemical compound that has been widely used in scientific research. It belongs to the group of triazine herbicides, which are commonly used to control weeds in agriculture. TBA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
科学的研究の応用
Synthetic Chemistry Applications
A significant portion of the research on 6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one focuses on synthetic methodologies and the creation of derivatives for various applications. For instance, one study developed a one-pot synthesis protocol for triazines, which are structurally related to this compound, highlighting their potential in affecting cell differentiation due to their cardiogenetic activity. This method emphasizes swift functionalization of the triazine core, showcasing the compound's versatility in synthetic chemistry applications (Linder, Schnürch, & Mihovilovic, 2018).
Biological Activities
Several studies have explored the biological activities of triazinone derivatives, including their larvicidal and antimicrobial properties. For example, novel derivatives of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrated significant growth inhibition against bacterial and fungal pathogens, as well as mosquito larvicidal activity, highlighting their potential in addressing public health concerns related to infectious diseases and mosquito-borne illnesses (Kumara et al., 2015).
Environmental Applications
Research on this compound and its derivatives also extends to environmental science, particularly in the context of antifouling applications. A method was developed for the determination of antifouling booster biocides, including compounds structurally related to this compound, in marine sediments. This research is crucial for monitoring and managing the environmental impact of antifouling agents used in marine coatings (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).
特性
IUPAC Name |
6-tert-butyl-3-(3,5-dichloroanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-9-5-7(14)4-8(15)6-9/h4-6H,1-3H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMKORISFXVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2467444.png)

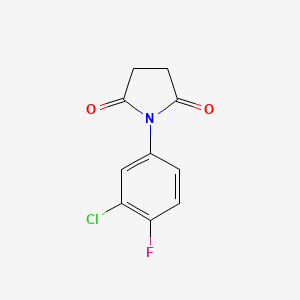
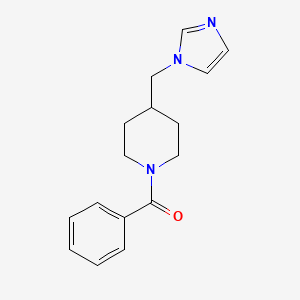
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)
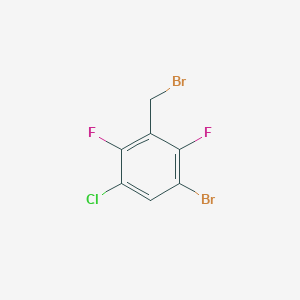
![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)

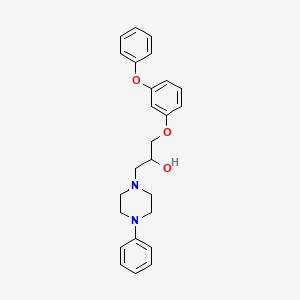
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
